molecular formula C25H23N3O2S2 B3619178 4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2,4-dimethylphenyl)benzamide

4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2,4-dimethylphenyl)benzamide

Cat. No.: B3619178
M. Wt: 461.6 g/mol
InChI Key: LZLOGDZAMPETKV-UHFFFAOYSA-N
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Description

4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2,4-dimethylphenyl)benzamide is a complex organic compound that features a benzothiazole ring, an acetylamino group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2,4-dimethylphenyl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2,4-dimethylphenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2,4-dimethylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2,4-dimethylphenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, while the acetylamino group may form hydrogen bonds with protein residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: These compounds share the benzothiazole core and have similar biological activities.

    Benzamides: Compounds with the benzamide moiety also exhibit comparable pharmacological properties.

    Acetylamino derivatives: These compounds contain the acetylamino group and are used in similar applications.

Uniqueness

What sets 4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2,4-dimethylphenyl)benzamide apart is the combination of these functional groups in a single molecule. This unique structure allows it to interact with multiple biological targets and participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

4-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanylmethyl]-N-(2,4-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S2/c1-15-4-10-21(16(2)12-15)27-24(30)19-7-5-18(6-8-19)14-31-25-28-22-11-9-20(26-17(3)29)13-23(22)32-25/h4-13H,14H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLOGDZAMPETKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NC4=C(S3)C=C(C=C4)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2,4-dimethylphenyl)benzamide
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4-({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2,4-dimethylphenyl)benzamide

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